3-Oxo-5-(2,6,6-trimethylcyclohex-1-en-1-yl)pent-4-enoic acid
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Overview
Description
3-Oxo-5-(2,6,6-trimethylcyclohex-1-en-1-yl)pent-4-enoic acid is a chemical compound with a molecular formula of C13H18O3. It is characterized by the presence of a cyclohexene ring with three methyl groups and a conjugated ketone and carboxylic acid group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-5-(2,6,6-trimethylcyclohex-1-en-1-yl)pent-4-enoic acid can be achieved through several methods. One common approach involves the oxidation of α-cyclocitral using potassium permanganate, which yields the desired compound in high yield . Another method involves the controlled hydrogenation of isoPhorone, followed by further chemical transformations .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation reactions using robust oxidizing agents like potassium permanganate or meta-chloroperoxybenzoic acid (m-CPBA). These methods ensure high yield and purity, making the compound suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Oxo-5-(2,6,6-trimethylcyclohex-1-en-1-yl)pent-4-enoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex molecules.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the cyclohexene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, m-CPBA.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or more oxidized ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
3-Oxo-5-(2,6,6-trimethylcyclohex-1-en-1-yl)pent-4-enoic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of 3-Oxo-5-(2,6,6-trimethylcyclohex-1-en-1-yl)pent-4-enoic acid involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also interact with enzymes and receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl): Similar structure with a hydroxyl group.
6-Hydroxy-3-oxo-α-ionol (Vomifoliol): Similar structure with a hydroxyl group and different functional groups
Uniqueness
3-Oxo-5-(2,6,6-trimethylcyclohex-1-en-1-yl)pent-4-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
64929-36-8 |
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Molecular Formula |
C14H20O3 |
Molecular Weight |
236.31 g/mol |
IUPAC Name |
3-oxo-5-(2,6,6-trimethylcyclohexen-1-yl)pent-4-enoic acid |
InChI |
InChI=1S/C14H20O3/c1-10-5-4-8-14(2,3)12(10)7-6-11(15)9-13(16)17/h6-7H,4-5,8-9H2,1-3H3,(H,16,17) |
InChI Key |
GJQWETPIXKUUKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=O)CC(=O)O |
Origin of Product |
United States |
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